5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
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Overview
Description
5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the aromatic core: The initial step involves the formation of the aromatic core through a series of electrophilic aromatic substitution reactions.
Introduction of the piperidine and piperazine rings: The piperidine and piperazine rings are introduced through nucleophilic substitution reactions.
Final assembly: The final step involves the coupling of the aromatic core with the piperidine and piperazine rings under specific reaction conditions, such as the use of a base and a suitable solvent
Chemical Reactions Analysis
5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic ring, using reagents like halogens or alkylating agents
Scientific Research Applications
5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the field of synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline can be compared with similar compounds such as:
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline: This compound shares a similar structure but lacks the ethyl group, which may affect its biological activity and chemical reactivity.
5-Ethyl-2-methoxy-4-(4-(4-(methylsulfonyl)piperazin-1-yl)piperidin-1-yl)aniline: This compound has a methylsulfonyl group instead of a methyl group, which can influence its solubility and interaction with biological targets.
Properties
Molecular Formula |
C19H32N4O |
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Molecular Weight |
332.5 g/mol |
IUPAC Name |
5-ethyl-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline |
InChI |
InChI=1S/C19H32N4O/c1-4-15-13-17(20)19(24-3)14-18(15)23-7-5-16(6-8-23)22-11-9-21(2)10-12-22/h13-14,16H,4-12,20H2,1-3H3 |
InChI Key |
NVARVJGUSJRECY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)N |
Origin of Product |
United States |
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